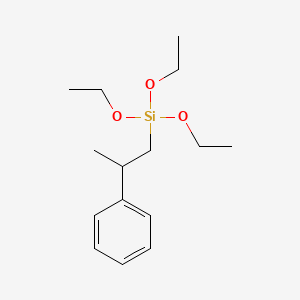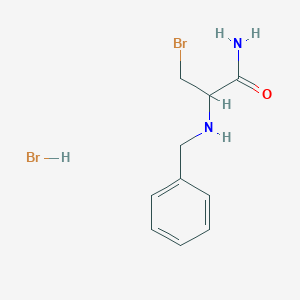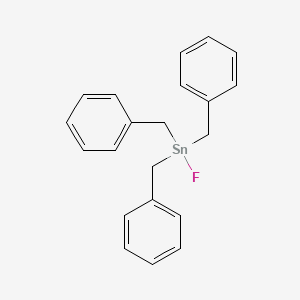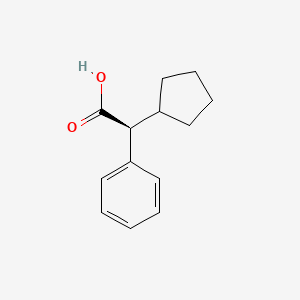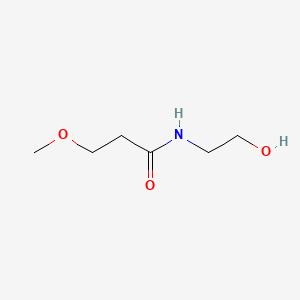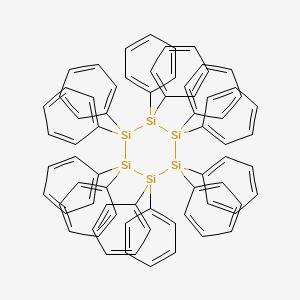
4-Chloro-3-(3-chlorophenylcarbamoyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(3-chlorophenylcarbamoyl)phenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with chloro and chlorophenylcarbamoyl groups. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(3-chlorophenylcarbamoyl)phenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced through the reaction of an aryl halide with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Substitution Reactions: The chloro and chlorophenylcarbamoyl groups are introduced through substitution reactions. For example, the chloro group can be introduced via a halogenation reaction, while the chlorophenylcarbamoyl group can be introduced through a carbamoylation reaction using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-(3-chlorophenylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds. The boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The chloro and chlorophenylcarbamoyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation and reduction reactions yield various oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-3-(3-chlorophenylcarbamoyl)phenylboronic acid has several scientific research applications, including:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.
Material Science: Used in the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-(3-chlorophenylcarbamoyl)phenylboronic acid involves its ability to participate in various chemical reactions. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond. The chloro and chlorophenylcarbamoyl groups can also interact with various molecular targets, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound used in similar reactions.
4-Formylphenylboronic Acid: Another boronic acid derivative with a formyl group.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
4-Chloro-3-(3-chlorophenylcarbamoyl)phenylboronic acid is unique due to the presence of both chloro and chlorophenylcarbamoyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for more diverse chemical transformations and interactions compared to simpler boronic acid derivatives.
Propiedades
Fórmula molecular |
C13H10BCl2NO3 |
|---|---|
Peso molecular |
309.9 g/mol |
Nombre IUPAC |
[4-chloro-3-[(3-chlorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BCl2NO3/c15-9-2-1-3-10(7-9)17-13(18)11-6-8(14(19)20)4-5-12(11)16/h1-7,19-20H,(H,17,18) |
Clave InChI |
DJHHAMYYXMLKQZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


